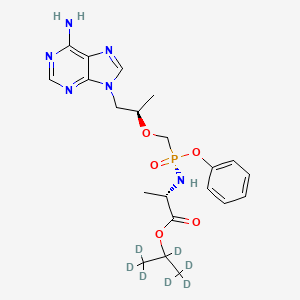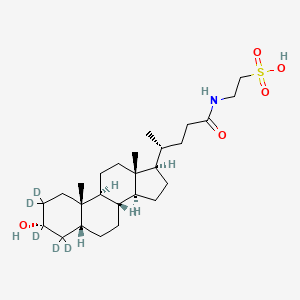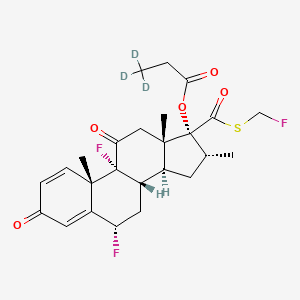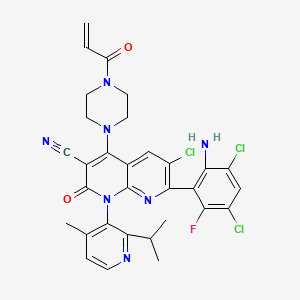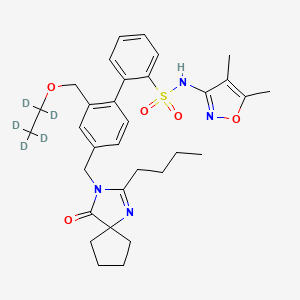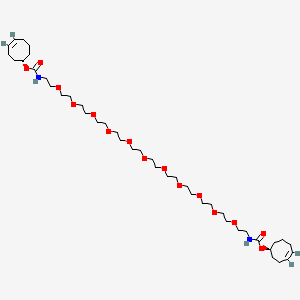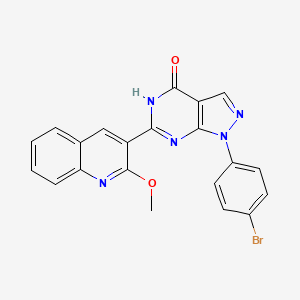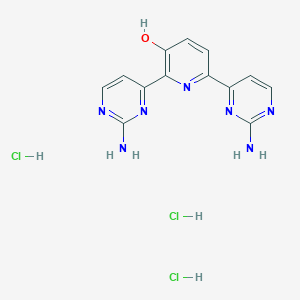
Avotaciclib trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Avotaciclib trihydrochloride involves the reaction of 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol with hydrochloric acid to form the trihydrochloride salt. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), with the reaction mixture being heated to 60°C to ensure complete dissolution and reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Avotaciclib trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
Aplicaciones Científicas De Investigación
Avotaciclib trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclin dependent kinase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating locally advanced or metastatic pancreatic cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mecanismo De Acción
Avotaciclib trihydrochloride exerts its effects by inhibiting cyclin dependent kinase 1 (CDK1). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK1 and associated pathways involved in cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
Palbociclib: Another CDK inhibitor used in cancer research.
Ribociclib: Similar to Avotaciclib trihydrochloride, used for treating certain types of cancer.
Abemaciclib: Another CDK inhibitor with similar applications
Uniqueness
This compound is unique due to its high potency and oral bioavailability, making it particularly valuable for research in pancreatic cancer. Its specific inhibition of CDK1 sets it apart from other CDK inhibitors that may target multiple cyclin dependent kinases .
Propiedades
Número CAS |
1983984-01-5 |
|---|---|
Fórmula molecular |
C13H14Cl3N7O |
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;trihydrochloride |
InChI |
InChI=1S/C13H11N7O.3ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;;;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);3*1H |
Clave InChI |
YUNYDIDVURXULR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


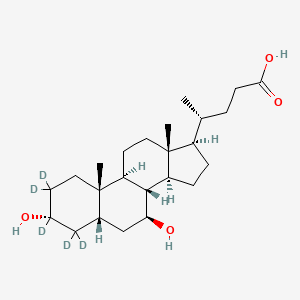
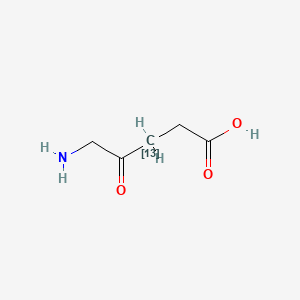
![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)
